trans-1,2-Cyclohexanediamine (CAS 20439-47-8) is a rigid, cyclic aliphatic diamine widely utilized as a foundational chiral and structural building block in advanced chemical synthesis. Featuring a C2-symmetric carbon backbone, this compound provides a highly pre-organized steric environment that is critical for stereocontrol in asymmetric catalysis and for dictating precise coordination geometries in organometallic chemistry [1]. In procurement contexts, it is primarily sourced as a high-purity precursor for the manufacture of Salen-type ligands, active pharmaceutical ingredients (APIs) such as platinum-based antineoplastics, and high-stability chelating agents [2]. Its rigid cyclohexane ring restricts the conformational flexibility of the amine groups, offering distinct thermodynamic and kinetic advantages over flexible linear diamines in downstream applications.
Substituting trans-1,2-cyclohexanediamine with its cis-isomer, unresolved cis/trans mixtures, or linear analogs like ethylenediamine severely compromises downstream performance and process economics. The cis-isomer lacks the necessary C2 symmetry, resulting in a different coordination bite angle that abolishes enantioselectivity in chiral catalysts and drastically reduces the cytotoxicity of platinum-based drugs [1]. Attempting to use a cheaper, unresolved cis/trans mixture introduces severe processability issues; the resulting ligand mixtures often fail to crystallize, requiring resource-intensive chromatographic separations that plummet overall yields [2]. Furthermore, replacing the rigid cyclohexane backbone with a flexible linear diamine like ethylenediamine leads to a loss of pre-organization, significantly lowering the thermodynamic stability of the resulting metal chelates and increasing the risk of premature metal dissociation in critical applications.
The rigid C2-symmetric backbone of trans-1,2-cyclohexanediamine is essential for transferring chiral information in catalytic processes. When utilized to synthesize Mn-Salen complexes (Jacobsen's catalyst), the trans-derived catalyst achieves exceptional enantiomeric excess (>90% ee) in the epoxidation of unfunctionalized olefins [1]. In stark contrast, catalysts derived from the flexible ethylenediamine or the achiral cis-1,2-cyclohexanediamine fail to provide the necessary steric hindrance, resulting in negligible enantioselectivity (<5% ee) [2].
| Evidence Dimension | Enantiomeric excess (ee) in olefin epoxidation |
| Target Compound Data | >90% ee (trans-1,2-cyclohexanediamine derived Mn-Salen) |
| Comparator Or Baseline | <5% ee (ethylenediamine or cis-isomer derived analogs) |
| Quantified Difference | >85% absolute increase in enantiomeric excess |
| Conditions | Mn-Salen catalyzed epoxidation of unfunctionalized olefins at standard conditions |
Buyers synthesizing chiral catalysts must procure the pure trans isomer to ensure the rigid steric environment required for viable industrial stereocontrol.
The pre-organized structure of trans-1,2-cyclohexanediamine provides a significant entropic advantage during metal chelation compared to linear aliphatic diamines. For example, when derivatized into trans-1,2-cyclohexanediaminetetraacetic acid (CDTA), the stability constant (log K) for transition metal and lanthanide complexes is substantially higher than that of the ethylenediamine analog (EDTA). Specifically, the log K for the Zirconium(IV) complex with CDTA is approximately 1 to 2 orders of magnitude greater than with EDTA [1]. This enhanced stability prevents metal dissociation under physiological or harsh industrial conditions.
| Evidence Dimension | Thermodynamic stability constant (log K) of metal complexes |
| Target Compound Data | Higher log K values (e.g., Zr(IV)-CDTA log K ~ 25.4-25.8 depending on conditions) |
| Comparator Or Baseline | Lower log K values for EDTA (flexible ethylenediamine backbone) |
| Quantified Difference | 1 to 2 orders of magnitude increase in complex stability |
| Conditions | Aqueous complexation of Zr(IV) and Lanthanides at standard ionic strength |
Formulators of high-performance chelators or contrast agents should prioritize the trans-cyclohexyl backbone to ensure robust, leak-free metal coordination.
In the synthesis of platinum-based anticancer agents (such as oxaliplatin analogs), the stereochemistry of the diamine carrier ligand directly dictates the drug's efficacy. Platinum(II) complexes synthesized with trans-1,2-cyclohexanediamine exhibit potent in vitro cytotoxicity against resistant ovarian cancer cell lines, with IC50 values as low as 0.40 µM [1]. Conversely, complexes utilizing the cis-1,2-cyclohexanediamine isomer demonstrate drastically reduced cytotoxicity (often >10-fold higher IC50) because the cis geometry prevents the optimal spatial orientation required for effective DNA cross-linking or target binding[2].
| Evidence Dimension | In vitro cytotoxicity (IC50) against resistant cancer cells |
| Target Compound Data | IC50 ~ 0.40 µM (trans-isomer Pt complexes) |
| Comparator Or Baseline | >10-fold higher IC50 (cis-isomer Pt complexes) |
| Quantified Difference | >90% reduction in IC50 (higher potency) for the trans-derived drug |
| Conditions | In vitro assay against cisplatin-resistant human ovarian cancer cell lines |
API manufacturers must strictly procure the trans isomer to ensure the synthesized platinum complexes possess the required cytotoxic potency for oncological use.
The purity of the diamine starting material heavily impacts the manufacturability of downstream ligands. Condensation of pure trans-1,2-cyclohexanediamine with salicylaldehydes routinely yields >90% of the desired Salen ligand, which readily crystallizes from the reaction mixture [1]. If a cheaper, unresolved cis/trans-1,2-cyclohexanediamine mixture is used, the resulting product is an oily mixture of isomeric ligands. This prevents direct crystallization, necessitating expensive and time-consuming chromatographic purification that reduces the isolated yield of the active trans-ligand to below 40%[1].
| Evidence Dimension | Isolated yield of pure crystalline Salen ligand |
| Target Compound Data | >90% isolated yield via direct crystallization |
| Comparator Or Baseline | <40% isolated yield (using unresolved cis/trans mixture) |
| Quantified Difference | >50% absolute increase in isolated yield and elimination of chromatography |
| Conditions | Standard Schiff base condensation with salicylaldehydes in alcoholic solvents |
Procuring isomerically pure trans-1,2-cyclohexanediamine eliminates severe downstream purification bottlenecks, significantly lowering the overall cost of ligand manufacturing.
Directly leveraging its rigid C2 symmetry, trans-1,2-cyclohexanediamine is the premier precursor for manufacturing Jacobsen-type epoxidation catalysts and Trost-type asymmetric allylic alkylation ligands, where stereocontrol is paramount [1].
As the critical carrier ligand in oxaliplatin and next-generation phosphaplatins, the trans isomer provides the exact spatial geometry required for potent cytotoxicity and overcoming cisplatin resistance in oncology APIs [2].
Derivatization into CDTA (cyclohexanediaminetetraacetic acid) utilizes the compound's pre-organized backbone to create chelating agents with exceptionally high thermodynamic stability for transition metals and lanthanides, ideal for industrial metal scavenging and radiopharmaceutical applications[3].
Corrosive;Irritant